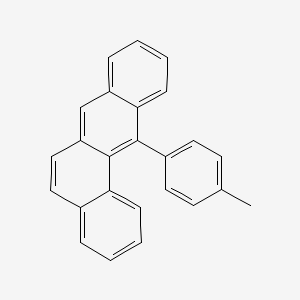

12-(4-Methylphenyl)tetraphene

Description

12-(4-Methylphenyl)tetraphene is a polycyclic aromatic hydrocarbon (PAH) derivative structurally based on tetraphene (benz[a]anthracene), a four-fused benzene ring system. The compound is modified at the 12th position with a 4-methylphenyl substituent, enhancing its molecular weight and altering its electronic conjugation compared to the parent PAH. The addition of the 4-methylphenyl group likely increases steric bulk and may influence photophysical properties such as fluorescence and solubility.

Properties

CAS No. |

2498-65-9 |

|---|---|

Molecular Formula |

C25H18 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

12-(4-methylphenyl)benzo[a]anthracene |

InChI |

InChI=1S/C25H18/c1-17-10-12-19(13-11-17)24-23-9-5-3-7-20(23)16-21-15-14-18-6-2-4-8-22(18)25(21)24/h2-16H,1H3 |

InChI Key |

YLXCPFRTMXVSBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-Methylphenyl)tetraphene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the catalytic cyclization of naphthalenes with alkynes. This process can be catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the tetraphene core .

Another approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the tetraphene structure. This method often requires high temperatures and the presence of a Lewis acid catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst and reaction conditions is critical to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

12-(4-Methylphenyl)tetraphene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the tetraphene core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the tetraphene core .

Scientific Research Applications

12-(4-Methylphenyl)tetraphene has several scientific research applications, including:

Chemistry: This compound is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.

Biology: Research into the biological activity of this compound and its derivatives is ongoing.

Industry: This compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 12-(4-Methylphenyl)tetraphene involves its interaction with specific molecular targets and pathways. In biological systems, this compound may interact with cellular receptors or enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

- Benz[a]Anthracene (Tetraphene) : The parent compound (C₁₈H₁₂) lacks substituents, resulting in a planar structure with strong π-conjugation. It exhibits typical PAH properties, including low solubility in polar solvents and UV-visible absorption due to aromatic systems .

- The substituent also increases molecular weight (C₂₄H₁₈) and may reduce aggregation in solid states.

- BN-Tetraphene Derivatives : These analogs replace carbon atoms with boron and nitrogen, creating heteroaromatic systems. For example, BN-tetraphenes exhibit fluorescence lifetimes of ~4–9 ns, longer than BN-phenanthrenes (~2–7 ns) due to enhanced rigidity .

Photophysical Properties

*Estimated based on trends in substituted PAHs .

Solubility and Stability

- Benz[a]Anthracene : Insoluble in water; stable under standard conditions but susceptible to photodegradation.

- This compound : Improved solubility in organic solvents (e.g., chloroform, toluene) due to the hydrophobic 4-methylphenyl group. Stability may be comparable to other alkyl-substituted PAHs.

- BN-Tetraphene Derivatives : Generally low solubility but excellent thermal stability (>300°C), making them suitable for optoelectronic applications .

Key Research Findings and Limitations

- Fluorescence Enhancement : The 4-methylphenyl group likely extends conjugation, increasing quantum yield relative to benz[a]anthracene. However, experimental validation is needed.

- Toxicity Considerations: PAHs like benz[a]anthracene are carcinogenic; substituent effects on toxicity for this compound remain unstudied .

- Data Gaps : Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.